3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one, often involves modern approaches that utilize green chemistry principles. These methods aim for atom economy and may include one-pot procedures that reduce the use of hazardous solvents and simplify purification steps. The facile functionalization of the benzothiazole moiety makes it a versatile building block for further chemical transformations (Zhilitskaya, Shainyan, & Yarosh, 2021).
Molecular Structure Analysis
Benzothiazole derivatives exhibit a wide range of structural variability, providing a fertile ground for the exploration of their chemical and biological properties. The electronic effects of the fluorobenzyl group on the benzothiazole core could influence the reactivity and interaction with biological targets, making this compound a compound of interest in medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
The benzothiazole scaffold is amenable to a variety of chemical reactions, allowing for the synthesis of a wide array of derivatives. These reactions include but are not limited to S-arylation, functionalization of the benzene ring, and coupling reactions. The fluorobenzyl group in this compound could further participate in reactions that modify its physical and chemical properties, potentially leading to compounds with enhanced biological activity or novel materials (Vessally et al., 2018).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNOS/c15-11-7-5-10(6-8-11)9-16-12-3-1-2-4-13(12)18-14(16)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZQUUHHEUXKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353862 |
Source
|
Record name | 2(3H)-Benzothiazolone, 3-[(4-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90745-30-5 |
Source
|
Record name | 2(3H)-Benzothiazolone, 3-[(4-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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